molecular formula C7H5BClFO4 B14031983 3-Borono-2-chloro-5-fluorobenzoic acid

3-Borono-2-chloro-5-fluorobenzoic acid

Cat. No.: B14031983
M. Wt: 218.38 g/mol
InChI Key: IIRRCZIGBNPRLO-UHFFFAOYSA-N
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Description

3-Borono-2-chloro-5-fluorobenzoic acid is a multifunctional aromatic compound featuring a boronic acid group (–B(OH)₂) at position 3, a chlorine substituent at position 2, a fluorine atom at position 5, and a carboxylic acid group (–COOH) at position 1. This unique arrangement of substituents confers distinct electronic, steric, and reactive properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical intermediate synthesis.

Properties

Molecular Formula

C7H5BClFO4

Molecular Weight

218.38 g/mol

IUPAC Name

3-borono-2-chloro-5-fluorobenzoic acid

InChI

InChI=1S/C7H5BClFO4/c9-6-4(7(11)12)1-3(10)2-5(6)8(13)14/h1-2,13-14H,(H,11,12)

InChI Key

IIRRCZIGBNPRLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C(=O)O)F)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-Borono-2-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3-Borono-2-chloro-5-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Borono-2-chloro-5-fluorobenzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The chlorine and fluorine substituents can influence the compound’s reactivity and stability, further enhancing its utility in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Borono-2-chloro-5-fluorobenzoic acid and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Borono (3), Cl (2), F (5), COOH (1) C₇H₄BClFO₄ ~232.3* Cross-coupling, drug intermediates
5-Borono-2-fluorobenzoic acid Borono (5), F (2), COOH (1) C₇H₆BFO₄ 198.93 Suzuki reactions, increased acidity due to F
3-Borono-5-bromo-2-fluorobenzoic acid Borono (3), Br (5), F (2), COOH (1) C₇H₄BBrFO₄ ~277.3* Bromine’s leaving-group advantage in substitutions
3-Chloro-5-fluorobenzeneboronic acid Borono (3), Cl (3), F (5) C₆H₄BClFO₂ 172.36 Agrochemical intermediates, lacks COOH
2-Amino-3-chloro-5-fluorobenzoic acid NH₂ (2), Cl (3), F (5), COOH (1) C₇H₅ClFNO₂ 203.57 Amino group enhances solubility and bioactivity

*Calculated based on substituent contributions.

Reactivity and Stability

  • Boronic Acid Group: The borono group at position 3 facilitates cross-coupling reactions, but its stability may vary with substituents. Electron-withdrawing groups (Cl, F) enhance boronic acid stability by reducing hydrolysis .
  • Fluorine at position 5 enhances lipophilicity and metabolic stability in drug candidates .
  • Carboxylic Acid : The –COOH group at position 1 improves water solubility and enables salt formation, critical for pharmaceutical formulations .

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